![molecular formula C15H16Cl2N2O B3036443 1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine CAS No. 343374-62-9](/img/structure/B3036443.png)
1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine
Overview
Description
1-(5-(3,4-Dichlorophenyl)-3-isoxazolyl)methylpiperidine, commonly known as DCIP, is a synthetic molecule that has a wide range of applications in scientific research. DCIP is used in a variety of laboratory experiments for its unique biochemical and physiological effects.
Scientific Research Applications
Herbicide Synthesis
The compound plays a crucial role as a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The continuous flow microreactor system has significantly improved the nitration process for this intermediate, resulting in higher yields and enhanced reaction efficiency .
Antitubercular Activity
Researchers have explored derivatives of 1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited promising activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Monoamine Oxidase Inhibition
Another avenue of research involves investigating the compound’s potential as a monoamine oxidase (MAO) inhibitor. Specifically, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized and tested for its inhibitory effects on human MAO-A and MAO-B. Understanding its interaction with these enzymes could have implications for neurological and psychiatric disorders .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-5-4-11(8-14(13)17)15-9-12(18-20-15)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHMLBEMDVDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324205 | |
Record name | 5-(3,4-dichlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine | |
CAS RN |
343374-62-9 | |
Record name | 5-(3,4-dichlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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